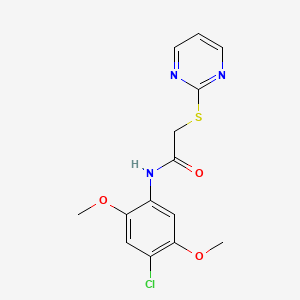![molecular formula C13H15N5O2S2 B5266443 N,N,4-trimethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B5266443.png)
N,N,4-trimethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,4-trimethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-1,3-thiazole-5-carboxamide is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound, also known as TAT1, has been found to have a variety of biochemical and physiological effects that make it useful in a range of research applications. In We will also discuss the scientific research applications of this compound and list future directions for further research.
Mechanism of Action
The mechanism of action for N,N,4-trimethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-1,3-thiazole-5-carboxamide involves its ability to inhibit protein-protein interactions. This compound binds to the interface of the protein-protein interaction site and disrupts the interaction between the two proteins. This disruption can lead to changes in cellular signaling pathways and can have downstream effects on cellular processes.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In addition to its ability to inhibit protein-protein interactions, this compound has been found to induce apoptosis in cancer cells and to inhibit angiogenesis. This compound has also been found to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of N,N,4-trimethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-1,3-thiazole-5-carboxamide for lab experiments is its specificity for protein-protein interactions. This compound has been found to selectively inhibit certain protein-protein interactions, which allows researchers to study specific cellular processes. However, one of the limitations of this compound is its potential toxicity. This compound has been found to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N,N,4-trimethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-1,3-thiazole-5-carboxamide. One area of research is the development of this compound-based cancer therapeutics. This compound has been found to inhibit the interaction between p53 and MDM2, which has implications for the development of cancer therapeutics that target this interaction. Another area of research is the development of this compound-based anti-inflammatory drugs. This compound has been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases. Finally, further research is needed to determine the safety and toxicity of this compound, particularly at high concentrations.
Synthesis Methods
The synthesis of N,N,4-trimethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-1,3-thiazole-5-carboxamide involves a multi-step process that begins with the reaction of 2-mercaptoacetic acid with 2-bromo-4-methylpyrimidine. This reaction produces 2-(2-bromo-4-methylpyrimidin-5-ylthio)acetic acid, which is then reacted with thionyl chloride to produce 2-(2-chloro-4-methylpyrimidin-5-ylthio)acetic acid. This compound is then reacted with N,N,4-trimethylthiosemicarbazide to produce this compound.
Scientific Research Applications
N,N,4-trimethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-1,3-thiazole-5-carboxamide has been found to have a range of scientific research applications. One of the primary applications for this compound is in the study of protein-protein interactions. This compound has been found to inhibit the interaction between the transcription factor p53 and its negative regulator MDM2, which has implications for the development of cancer therapeutics. This compound has also been found to inhibit the interaction between the transcription factor NF-κB and its inhibitor IκBα, which has implications for the treatment of inflammatory diseases.
Properties
IUPAC Name |
N,N,4-trimethyl-2-[(2-pyrimidin-2-ylsulfanylacetyl)amino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S2/c1-8-10(11(20)18(2)3)22-13(16-8)17-9(19)7-21-12-14-5-4-6-15-12/h4-6H,7H2,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGZCBPHPVEVEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CSC2=NC=CC=N2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxy-5-methylphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5266376.png)
![N,N-dimethyl-2-phenyl-7-(2,2,3-trimethylbut-3-enoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5266381.png)
![3-(3-chlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5266383.png)
![N-methyl-N-[2-(2-methylpiperidin-1-yl)ethyl]-1-vinyl-1H-pyrazole-4-carboxamide](/img/structure/B5266391.png)
![ethyl 4-[4-(2-propyn-1-yloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B5266392.png)
![2-(2-chloro-6-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5266396.png)
![3-[5-(2-nitrophenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5266397.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5266404.png)
![methyl 2-({2-cyano-3-[4-(methoxycarbonyl)phenyl]acryloyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5266410.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5266427.png)

![N-(2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5266431.png)
![2-ethyl-5-imino-6-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5266433.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5266436.png)
